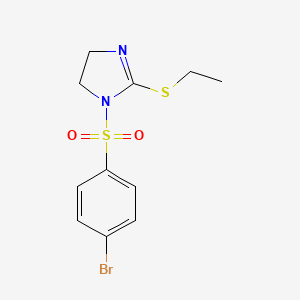
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole, also known as BESI, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Mécanisme D'action
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole inhibits protein-protein interactions by binding to the surface of the protein and blocking the interaction site. It has been found to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the enzyme. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to induce a conformational change in the protein, which further inhibits the interaction.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the degradation of HIF-1α, which is involved in the regulation of oxygen homeostasis. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has several advantages as a tool for scientific research. It is a potent and specific inhibitor of protein-protein interactions, making it a valuable tool for studying the function of proteins. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against larger protein complexes. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole may have off-target effects, meaning that it may inhibit other proteins in addition to its intended target.
Orientations Futures
There are several future directions for research on 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole. One direction is to develop more potent and specific inhibitors of protein-protein interactions. Another direction is to study the role of 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole in regulating other cellular processes, such as autophagy and DNA repair. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole could be used as a tool to study the function of other proteins involved in protein-protein interactions.
Méthodes De Synthèse
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole as a white solid with a melting point of 150-152°C.
Applications De Recherche Scientifique
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been widely used in scientific research as a tool to study the role of protein-protein interactions. It has been found to inhibit the interaction between the E2 enzyme and the RING domain of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been used to study the function of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factor (HIF) transcription factors.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSZDPVSIKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)
![2-[(4-Aminophenyl)sulfanyl]acetonitrile](/img/structure/B2591388.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester](/img/structure/B2591390.png)
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2591391.png)
![(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2591392.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)
![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)